
4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide
描述
4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide, also known as IBPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and has a molecular weight of 351.38 g/mol. In
作用机制
The mechanism of action of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide involves its binding to hydrophobic pockets of proteins. Upon binding, 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide undergoes a conformational change, which can be detected using fluorescence spectroscopy. The binding of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide to proteins can also induce changes in the protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide depend on the specific protein it binds to. 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to induce changes in protein structure and function, which can have downstream effects on various cellular processes. 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide has also been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and bind to target proteins. 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide is also highly specific for hydrophobic pockets of proteins, which makes it an ideal tool for the study of protein-protein interactions. However, 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide has some limitations as well. Its fluorescence properties can be affected by the local environment, which can complicate data interpretation. Additionally, 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide can bind to non-specific proteins, which can lead to false positives in experiments.
未来方向
There are several future directions for research involving 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide. One potential application is its use as a tool for the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide could be used to monitor changes in protein conformation and aggregation, which are hallmarks of these diseases. Another potential application is the development of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide-based therapeutics for the treatment of inflammatory and cancerous diseases. Further research is needed to fully understand the mechanisms underlying the effects of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide and to explore its potential applications in scientific research.
科学研究应用
4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide has been widely studied for its potential applications in scientific research. One of the main applications of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide is its use as a fluorescent probe for the detection of protein conformational changes. 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide has been shown to bind specifically to the hydrophobic pockets of proteins and undergo a conformational change upon binding. This property of 4-(isobutyrylamino)-N-(2-methyl-4-nitrophenyl)benzamide makes it an ideal tool for the study of protein-protein interactions and protein folding.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)17(22)19-14-6-4-13(5-7-14)18(23)20-16-9-8-15(21(24)25)10-12(16)3/h4-11H,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHJQXGTHRDBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-(4-tert-butylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4104701.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)

![1-(4-chlorophenyl)-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4104727.png)
![2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4104729.png)
![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}thio)-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4104734.png)
![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B4104744.png)


![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4104751.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104799.png)
![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4104803.png)